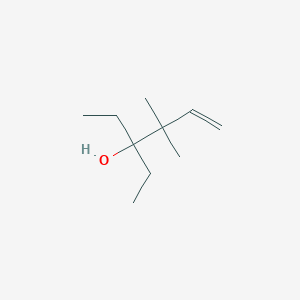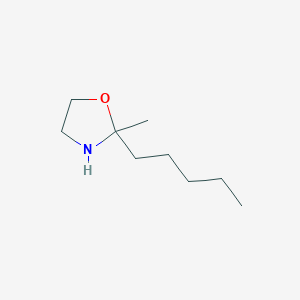![molecular formula C14H9NO6S B14642207 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid CAS No. 52054-31-6](/img/structure/B14642207.png)
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a nitrophenylsulfanyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid typically involves the following steps:
Sulfurization: The nitrophenyl compound is then reacted with a sulfur source, such as thiourea, to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid can undergo several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds, influencing molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenyl)sulfanyl]benzene-1,3-dicarboxylic acid
- 2-[(4-Nitrophenyl)sulfanyl]benzene-1,2-dicarboxylic acid
- 4-Nitrophenylsulfanylbenzoic acid
Uniqueness
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both nitrophenyl and sulfanyl groups, along with two carboxylic acid groups, provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
52054-31-6 |
|---|---|
Molecular Formula |
C14H9NO6S |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C14H9NO6S/c16-13(17)8-1-6-11(14(18)19)12(7-8)22-10-4-2-9(3-5-10)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
AWUBSKFQVOGDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
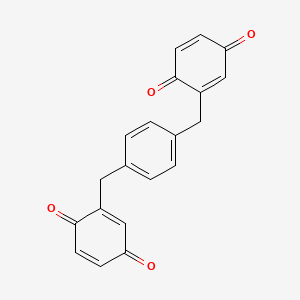
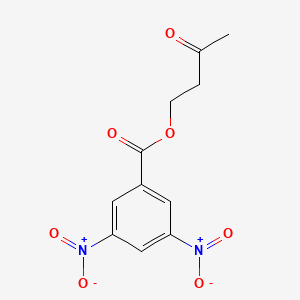
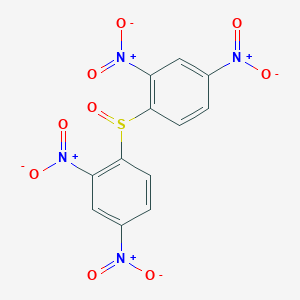
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
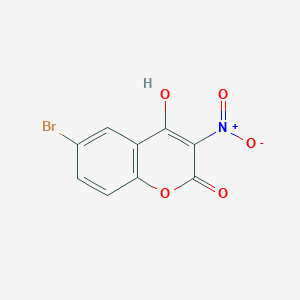
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)



![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
